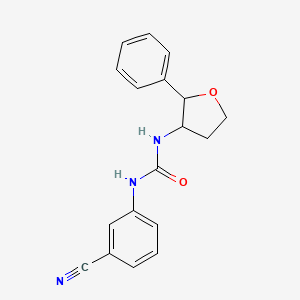![molecular formula C12H21NO2S B7585310 N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B7585310.png)
N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide, also known as HTMC, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide is not fully understood, but it is believed to involve the formation of stable complexes with various molecules. The thiol functionality of N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide allows it to interact with metal ions and form stable complexes with them. The resulting complexes can then interact with other molecules and exhibit various biological and chemical effects.
Biochemical and Physiological Effects:
N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, antibacterial activity, and anti-inflammatory activity. The antioxidant activity of N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide is due to its ability to scavenge free radicals and prevent oxidative damage. The antibacterial activity of N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide is due to its ability to disrupt bacterial cell membranes. The anti-inflammatory activity of N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide is due to its ability to inhibit the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide has several advantages for lab experiments, including its stability, solubility, and ability to form stable complexes with various molecules. However, N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide also has some limitations, including its potential toxicity and limited availability.
Zukünftige Richtungen
There are several future directions for research on N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide, including its potential applications in drug delivery, catalysis, and nanotechnology. In drug delivery, N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide could be used as a carrier for various drugs, including anticancer drugs and antibiotics. In catalysis, N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide could be used as a ligand for various metal catalysts to improve their efficiency and selectivity. In nanotechnology, N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide could be used as a stabilizing agent for various metal nanoparticles to improve their stability and biocompatibility.
Conclusion:
In conclusion, N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide is a compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide could lead to the development of novel drugs, catalysts, and nanomaterials with improved properties and applications.
Synthesemethoden
N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide can be synthesized through a multistep process involving the reaction of 3-mercapto-1-propanol with cyclohexanone. The resulting product is then treated with acetic anhydride to form the desired compound. The purity of the synthesized N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide has been extensively studied for its potential applications in various scientific fields such as drug delivery, nanotechnology, and catalysis. In drug delivery, N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide has been used as a carrier for various drugs due to its ability to form stable complexes with them. In nanotechnology, N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide has been used as a stabilizing agent for metal nanoparticles due to its thiol functionality. In catalysis, N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide has been used as a ligand for various metal catalysts due to its ability to coordinate with them.
Eigenschaften
IUPAC Name |
N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2S/c14-11(10-4-2-1-3-5-10)13-8-12(15)6-7-16-9-12/h10,15H,1-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJOJQNSVIHWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2(CCSC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B7585248.png)


![(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7585269.png)
![N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide](/img/structure/B7585275.png)
![13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7585286.png)
![2-chloro-4-fluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585289.png)
![N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7585296.png)


![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7585323.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B7585339.png)